3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Description
3-Bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and a benzamide moiety bearing a bromine atom at position 2. Its synthesis typically involves coupling reactions between thienopyrazole amines and substituted benzoyl chlorides, followed by crystallization and structural validation using tools like SHELXL .
Properties
IUPAC Name |
3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c19-13-6-4-5-12(9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGUVCNNWUPOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide can be achieved through several synthetic strategies. One common method involves the cyclocondensation of hydrazine with a carbonyl system, followed by bromination and subsequent coupling with a benzamide derivative. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting with the preparation of the thieno[3,4-c]pyrazole core, followed by bromination and coupling with the benzamide derivative. The process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amines or alcohols.
Cyclization Reactions: The thieno[3,4-c]pyrazole moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced biological activity.
Scientific Research Applications
3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to the modulation of cellular functions and therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of thieno[3,4-c]pyrazol-3-yl benzamides, where substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazol-3-yl Benzamides
Key Observations:
Substituent Position and Electronic Effects: The 3-bromo substitution in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets (e.g., autotaxin’s active site) . The 3,5-dimethyl derivative (Table 1, Row 3) exhibits increased lipophilicity (clogP ~3.2), improving membrane permeability but possibly reducing aqueous solubility .
Thienopyrazole Modifications: The 5-oxo group in the 4-bromo analog (Table 1, Row 2) introduces hydrogen-bonding capacity, which could enhance target affinity or metabolic stability . 2-Phenyl substitution is conserved across all analogs, suggesting its critical role in maintaining π-π stacking interactions with aromatic residues in target proteins .
Biological Activity :
- While specific IC₅₀ data for the 3-bromo compound are unavailable, its structural similarity to patented autotaxin inhibitors (e.g., WO 2022/003377) implies competitive inhibition via bromine-mediated hydrophobic interactions .
- The 4-bromo analog’s 5-oxo group may confer selectivity for kinases over phosphatases, as observed in related scaffolds .
Methodological Considerations
- Structural Validation: X-ray crystallography using SHELX software confirms the planar geometry of the thienopyrazole core and benzamide orientation, critical for interpreting SAR .
Biological Activity
The compound 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom attached to a thieno[3,4-c]pyrazole moiety linked to a benzamide group. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, potentially influencing key signaling pathways involved in inflammation and cancer progression.
1. Anti-inflammatory Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory mediators and pathways, including phosphodiesterase (PDE) enzymes, which play a crucial role in regulating inflammatory responses. Inhibition of PDE4 has been particularly noted for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Its structural similarity to other pyrazole derivatives known for their anticancer effects suggests that it may also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
3. Antioxidant Activity
Thieno[3,4-c]pyrazole compounds have demonstrated antioxidant properties, protecting cells from oxidative stress. In studies involving Nile fishes exposed to toxic substances like 4-nonylphenol, these compounds significantly reduced erythrocyte alterations caused by oxidative damage . This suggests potential applications in mitigating oxidative stress-related diseases.
Case Studies
Several studies have highlighted the efficacy of thieno[3,4-c]pyrazole derivatives:
- Study on PDE Inhibition : A novel derivative was tested for its ability to inhibit PDE4 activity. The results showed that it effectively reduced inflammation markers in vitro and improved lung function in animal models .
- Antioxidant Efficacy : Research involving Clarias gariepinus demonstrated that treatment with thieno[3,4-c]pyrazole compounds led to a significant decrease in altered erythrocytes compared to controls exposed to toxins .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
